Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

描述

Chemical Identity and Nomenclature

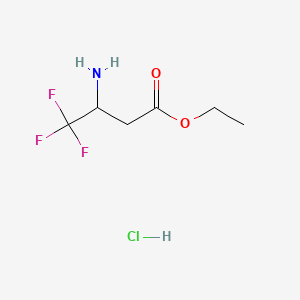

This compound is systematically identified through multiple nomenclature systems and registry numbers, reflecting its importance in chemical databases and commercial applications. The compound is officially registered under Chemical Abstracts Service number 146425-31-2, with an alternative registration of 170804-18-9 for the free base form. The molecular formula is established as C₆H₁₁ClF₃NO₂, corresponding to a molecular weight of 221.61 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride. Alternative naming conventions include the designation as 3-amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride and butanoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester, hydrochloride. The MDL number MFCD07784298 serves as an additional unique identifier within chemical databases.

The structural representation reveals a butanoic acid derivative where the third carbon bears an amino group and the fourth carbon is substituted with three fluorine atoms, forming the characteristic trifluoromethyl group. The ethyl ester functionality provides enhanced stability and modified physicochemical properties compared to the free acid form. The hydrochloride salt formation occurs through protonation of the amino group, resulting in improved water solubility and crystalline stability.

The compound exists as multiple stereoisomeric forms, with the racemic mixture being most commonly available commercially. Specific enantiomeric forms, particularly the R-configuration at the amino-bearing carbon, have been synthesized and characterized for specialized applications. The stereochemical complexity adds an additional dimension to the compound's potential utility in asymmetric synthesis and stereoselective applications.

Historical Context in Fluorinated Compound Research

The development of this compound occurs within the broader historical context of organofluorine chemistry, which has evolved dramatically since the first preparation of organofluorine compounds in the mid-nineteenth century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, marking the beginning of systematic organofluorine synthesis. This pioneering work established halogen exchange as a fundamental strategy in fluorine chemistry, a principle that continues to influence modern synthetic approaches.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride represented a crucial milestone that enabled subsequent developments in fluorinated compound synthesis. However, the extreme reactivity and corrosiveness of fluorine gas initially limited practical applications, and organofluorine chemistry remained relatively undeveloped until the 1920s. The breakthrough came with the understanding that dilution of fluorine with inert gases such as nitrogen could allow reactions to be carried out safely and efficiently.

World War II marked a transformative period for fluorinated compound research, driven by the Manhattan Project's requirement for materials capable of withstanding uranium hexafluoride exposure. This urgent need catalyzed the development of fluoropolymers and advanced fluorinated materials, establishing the foundation for modern fluorine chemistry applications. The successful production of perfluorocyclohexane from benzene through direct fluorination over copper gauze catalyst demonstrated the feasibility of controlled fluorination reactions.

The contemporary relevance of fluorinated amino acid derivatives like this compound stems from the recognition that trifluoromethyl groups can dramatically alter molecular properties. The incorporation of these groups into pharmaceutical candidates has become a standard strategy for enhancing drug-like properties, including metabolic stability and membrane permeability. Modern synthetic methodologies, including photoredox catalysis and transition metal-mediated coupling reactions, have made the preparation of such specialized fluorinated compounds increasingly accessible.

Significance of Trifluoromethyl Groups in Bioactive Molecules

The trifluoromethyl group has achieved recognition as a privileged structural motif in medicinal chemistry due to its profound influence on molecular properties and biological activity. The incorporation of trifluoromethyl functionality into organic molecules represents a strategic approach to address fundamental challenges in drug design, particularly the enzymatic metabolism mediated by cytochrome P450 oxidases. These enzymes employ single-electron oxidative mechanisms to rapidly modify pharmaceutical compounds, facilitating their excretion and reducing therapeutic efficacy.

The trifluoromethyl group provides exceptional protection against metabolic degradation through its strong electron-withdrawing character and chemical inertness. This functionality enhances drug candidates by promoting favorable electrostatic interactions with biological targets, improving cellular membrane permeability, and increasing resistance to oxidative metabolism. The unique electronic properties of the trifluoromethyl group arise from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds, creating a molecular environment that resists enzymatic attack.

Research investigations have demonstrated that nitrogen-trifluoromethyl motifs, such as those present in this compound, offer distinct advantages in pharmaceutical applications. Comparative studies have shown that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their methylated analogues, while maintaining excellent aqueous stability. These compounds can serve as effective bioisosteres for other alkyl-substituted nitrogen heterocycles, providing medicinal chemists with valuable tools for optimizing drug properties.

The synthetic accessibility of trifluoromethyl-containing amino acid derivatives has been enhanced through recent methodological advances, including site-specific deaminative trifluoromethylation reactions that proceed under mild conditions with good functional group tolerance. These developments have enabled the late-stage introduction of trifluoromethyl groups into complex natural products and bioactive molecules, expanding the scope of structure-activity relationship studies.

The broader context of nitrogen-trifluoromethyl chemistry reveals significant potential for future pharmaceutical applications. While traditional carbon-trifluoromethylation has been extensively developed, nitrogen-trifluoromethylation remains an underexplored area with considerable opportunities for innovation. The synthesis of nitrogen-trifluoromethyl heterocycles has emerged as a promising research direction, with applications ranging from drug analogues to specialized materials with unique properties.

Contemporary research efforts continue to expand the understanding of how trifluoromethyl groups influence biological activity and molecular recognition. The strategic placement of these groups can modulate binding affinity, selectivity, and pharmacokinetic properties in ways that are often difficult to predict from first principles. This complexity underscores the importance of systematic studies using compounds like this compound as model systems for understanding structure-activity relationships in fluorinated pharmaceuticals.

属性

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOWDVYFZIGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride typically involves the reaction of ethyl 4,4,4-trifluorobutyrate with ammonia or an amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反应分析

Types of Reactions

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the reagents used.

Oxidation and Reduction Reactions: Corresponding oxides or amines.

Hydrolysis: Carboxylic acid and alcohol.

科学研究应用

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . It may also interact with cellular receptors and signaling pathways, leading to changes in cellular processes and responses .

相似化合物的比较

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride can be compared with other similar compounds, such as:

Ethyl 3-amino-4,4,4-trifluorocrotonate: Similar structure but with a different functional group, leading to distinct chemical properties and reactivity.

Ethyl 4,4,4-trifluorobutyrate: Lacks the amino group, resulting in different applications and reactivity.

Ethyl trifluoroacetate: Contains a trifluoromethyl group but differs in its overall structure and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications .

生物活性

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a fluorinated amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can influence its pharmacological properties and interactions with biological systems.

- Molecular Formula : C₅H₈ClF₃N

- Molecular Weight : 185.57 g/mol

- CAS Number : 170804-18-9

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially leading to increased membrane permeability and altered metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Amino Acid Analog : As an amino acid analog, it may interfere with normal protein synthesis and function by competing with natural amino acids for incorporation into proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways.

- Case Study Example : A study conducted on ovarian cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced cell cycle arrest at the G2/M phase. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress-induced damage.

- Research Findings : In a model of neurodegeneration induced by oxidative stress, this compound was found to reduce markers of oxidative damage and improve cell viability.

Data Table: Summary of Biological Activities

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. This compound has been reported to cause irritation in laboratory settings.

- Toxicological Profile : It is classified as a lachrymator and can irritate the eyes and skin. Further studies are required to establish comprehensive safety profiles before clinical applications can be considered.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of ethyl trifluorobutyrate derivatives with ammonia or amine precursors under controlled conditions. For example, analogous compounds like Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate are synthesized via reactions with trifluoroacetic anhydride and bases like pyridine . Optimization parameters include temperature (often 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Monitoring via HPLC or NMR during intermediate steps ensures purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and amino group positions.

- Mass spectrometry (ESI or EI-MS) for molecular weight verification (C₆H₁₀F₃NO₂·HCl; MW 207.58 g/mol) .

- HPLC with UV detection to assess purity, especially critical for intermediates in drug synthesis .

- LogP measurements (e.g., 1.288 for similar esters) to predict solubility and partitioning behavior .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Safety data sheets (SDS) classify it as a skin/eye irritant and respiratory hazard. Key protocols include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).

- Referencing SDS documentation for first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. For example, in analogous esters like Ethyl 4,4,4-trifluoroacetoacetate, the trifluoromethyl group stabilizes enolate intermediates, enabling regioselective alkylation or Michael additions . Kinetic studies using stopped-flow NMR can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) during structural elucidation?

- Methodological Answer : Contradictions may arise from dynamic effects like rotameric equilibria or solvent interactions. Strategies include:

- Variable-temperature NMR to identify conformational changes.

- Computational modeling (DFT calculations) to correlate observed shifts with theoretical spectra.

- Comparative analysis with structurally validated analogs (e.g., Ethyl 3-amino-4,4,4-trifluorocrotonate) to isolate substituent effects .

Q. How can enantiomeric excess be achieved in derivatives of this compound, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or organocatalysts is critical. For example, yeast-based biocatalysts (e.g., Saccharomyces SW-58) achieve >85% enantiomeric excess in reductions of trifluorinated ketones . Metal-ligand complexes (e.g., Ru-BINAP) also enable enantioselective hydrogenation of amino intermediates .

Comparative and Mechanistic Questions

Q. How do the biological activities of this compound compare to non-fluorinated analogs in enzyme inhibition assays?

- Methodological Answer : Fluorination often enhances metabolic stability and binding affinity. For instance, trifluoromethyl groups in similar compounds increase hydrophobic interactions with enzyme active sites (e.g., acetylcholinesterase). Comparative assays using fluorinated vs. non-fluorinated analogs under identical conditions (pH 7.4, 37°C) quantify these effects .

Q. What mechanistic insights explain the compound’s instability under acidic or basic conditions?

- Methodological Answer : Hydrolysis of the ester group is pH-dependent. Under acidic conditions, protonation of the carbonyl oxygen accelerates cleavage, while basic conditions promote nucleophilic attack by hydroxide ions. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., trifluorobutyric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。